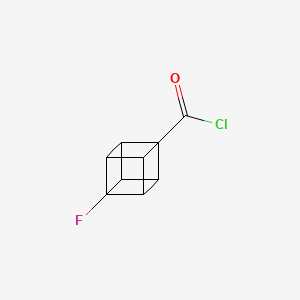
4-Fluorocubane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorocubane-1-carbonyl chloride is a highly strained, fluorinated derivative of cubane, a cube-shaped hydrocarbon. Its structure features a fluorine atom substituted at the 4-position and a reactive carbonyl chloride group (-COCl) at the 1-position. The cubane scaffold imparts unique steric strain and electronic properties, while the fluorine atom enhances electrophilicity and stability.
准备方法
The synthesis of 4-Fluorocubane-1-carbonyl chloride typically involves the O-alkylation of 1,4-cubanedicarboxylic acid with the corresponding monoalkyl sulfates . This method allows for the preparation of dialkyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1,4-dicarboxylates in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield.
化学反应分析
4-Fluorocubane-1-carbonyl chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include alkyl sulfates and other nucleophiles . The major products formed from these reactions are typically derivatives of the original compound, such as dialkyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1,4-dicarboxylates .
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiulcer agents due to their cytoprotective properties . Additionally, its unique structure makes it a subject of interest in the study of molecular geometry and reactivity.
作用机制
The mechanism of action of 4-Fluorocubane-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as H2-receptor antagonists, which inhibit histamine-stimulated acid secretion in the stomach . This action is mediated through the binding of the compound to H2 receptors, blocking the effects of histamine and reducing acid secretion.
相似化合物的比较
Structural and Chemical Properties
The table below compares 4-fluorocubane-1-carbonyl chloride with structurally analogous compounds, focusing on molecular features, reactivity, and applications.
Reactivity and Stability
- This compound : The cubane framework’s inherent strain (~166 kcal/mol) increases reactivity, facilitating ring-opening reactions under mild conditions. The fluorine atom further polarizes the COCl group, enhancing its susceptibility to nucleophilic attack .
- 4-Ethylcyclohexane-1-carbonyl chloride : The cyclohexane ring’s low strain and electron-donating ethyl group result in slower reaction kinetics. This makes it suitable for stepwise syntheses requiring controlled acylations .
- Phenyl chlorothioformate : Lacks ring strain but exhibits thiophilic reactivity, enabling selective thioesterifications. Its stability under ambient conditions contrasts with the air-sensitive cubane derivative .
Research Findings and Challenges
- Synthetic Accessibility : this compound requires multi-step synthesis under inert conditions, whereas cyclohexane analogs are commercially available (e.g., Hairui Chem’s catalog) .
- Performance Metrics : In catalytic applications, cubane derivatives outperform cyclohexane analogs in reaction rates but face scalability challenges due to synthetic complexity .
属性
CAS 编号 |
167496-69-7 |
|---|---|
分子式 |
C9H6ClFO |
分子量 |
184.594 |
IUPAC 名称 |
4-fluorocubane-1-carbonyl chloride |
InChI |
InChI=1S/C9H6ClFO/c10-7(12)8-1-4-2(8)6-3(8)5(1)9(4,6)11/h1-6H |
InChI 键 |
MECCTHXHLLBSIF-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)F)C(=O)Cl |
同义词 |
Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarbonyl chloride, 4-fluoro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















